(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
The compound contains two 1,2,3-triazole rings, a pyrrolidine ring, and a phenyl ring. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It’s a common structure in many pharmaceuticals and agrochemicals due to its myriad of biological activities . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms, which is a common structure in many natural products and pharmaceuticals. The phenyl ring is a six-membered carbon ring with alternating double and single bonds, which is a common structure in many organic compounds.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives can be achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction . This reaction is widely used due to its high yield, mild reaction conditions, and the ability to tolerate various functional groups .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Corrosion Inhibition
1,2,3-Triazole derivatives, closely related to the chemical structure , have been explored for their corrosion inhibitory properties. They show promise as corrosion inhibitors for mild steel in acidic media. Computational chemistry studies suggest these derivatives can adsorb onto metal surfaces, sharing lone pair electrons from nitrogen atoms with the metal or accepting electrons from it. This absorption is critical for their effectiveness as inhibitors, with variations in the molecular structure influencing their inhibition efficiency (Corrosion Science, 2017).
Anticonvulsant Agents
Derivatives with a similar framework have been synthesized and evaluated for their anticonvulsant activities, with some compounds demonstrating significant efficacy in animal models. These studies contribute to understanding the compound's potential mechanism of action, possibly involving sodium channel modulation (Journal of Enzyme Inhibition and Medicinal Chemistry, 2014).
P2X7 Antagonist for Mood Disorders
Research on structurally related compounds has led to the discovery of potential P2X7 antagonists for treating mood disorders. A dipolar cycloaddition reaction was utilized to synthesize these compounds, demonstrating significant receptor occupancy and good tolerability in preclinical species. This highlights the potential of such compounds in advancing to clinical trials for mood disorder treatments (Journal of Medicinal Chemistry, 2018).
Material Science and Crystallography
The study of boric acid ester intermediates with benzene rings, closely related to the query compound, provides insights into their molecular structures through crystallographic and conformational analyses. These findings are essential for applications in material science, where understanding the structural properties can lead to the development of novel materials with specific characteristics (Journal of Structural Chemistry, 2021).
Antimicrobial Activity
Investigations into compounds within the same family have shown antimicrobial properties, highlighting their potential as therapeutic agents. These studies emphasize the importance of structural modifications to enhance biological activity, offering pathways for developing new antimicrobial agents (Advanced Journal of Chemistry-Section A, 2019).
Mechanism of Action
Target of action
1,2,3-Triazole compounds are known to interact with a variety of biological targets. For example, some triazole derivatives have been found to inhibit enzymes like aromatase
Mode of action
The mode of action of 1,2,3-triazole compounds can vary depending on the specific compound and its targets. Generally, these compounds can form hydrogen bonds with their targets, which can lead to inhibition of the target’s function
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,3-triazole compounds can vary widely depending on the specific compound. Some triazole compounds are known to have good bioavailability
Result of action
The molecular and cellular effects of 1,2,3-triazole compounds can vary depending on the specific compound and its targets. Some triazole compounds have been found to have cytotoxic activity against cancer cells
Future Directions
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(20-8-6-13(11-20)21-9-7-16-19-21)14-10-17-22(18-14)12-4-2-1-3-5-12/h1-5,7,9-10,13H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRCOVRRTYEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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